Khayalenoid E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Khayalenoid E typically involves the extraction of the compound from the natural source, Khaya senegalensis. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted material is then subjected to various chromatographic techniques to isolate and purify this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Khayalenoid E undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Khayalenoid E has garnered significant attention in scientific research due to its diverse applications in various fields:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.
Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of Khayalenoid E involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, inhibiting enzymes, and interacting with cellular receptors. These interactions lead to the regulation of gene expression, suppression of inflammatory responses, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Khayalenoid C
- Khayalenoid D
- Khayalenoid F
- Khayalenoid G
- Khayalenoid H
- Khayalenoid I
- Senegalene A
- Senegalene B
- Senegalene C
Khayalenoid E stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
Khayalenoid E is a limonoid compound derived from the Khaya genus, particularly known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as limonoids, which are characterized by their tetracyclic structure. The specific structural features of this compound contribute significantly to its biological activities. The compound exhibits various functional groups that enhance its interaction with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that this compound and related compounds isolated from Khaya senegalensis possess notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6.25 - 50 μg/mL |
Escherichia coli | 12.5 - 25 μg/mL |
Candida albicans | 50 μg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example, this compound showed cytotoxic effects against human lung cancer cells (A549) with an IC50 value in the low micromolar range.
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 2.90 - 15.0 |
P388 (leukemia) | 0.15 - 8.40 |
This suggests a promising therapeutic potential for this compound in cancer treatment.
Anthelmintic Activity
Recent studies have highlighted the anthelmintic properties of this compound, demonstrating effectiveness against parasitic worms. In tests against Heterakis polygyrus larvae, extracts containing this compound exhibited high inhibitory percentages comparable to standard treatments like albendazole.
Extract Type | Inhibitory Percentage (%) |
---|---|
Aqueous Extract | 92.6 ± 0.62 |
Ethanol Extract | 91.37 ± 0.8 |
These results underscore the potential application of this compound in treating parasitic infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study published in the Journal of Asian Natural Products Research reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
- Antitumor Effects : Research conducted on various limonoids, including this compound, revealed their capacity to induce apoptosis in cancer cells through mitochondrial pathways . This mechanism highlights the compound's role as a potential anticancer agent.
- Traditional Medicine Applications : In traditional medicine practices, extracts from Khaya anthotheca, which contain Khayalenoids, have been used for their therapeutic properties against various ailments, supporting the ethnopharmacological relevance of these compounds .
Properties
IUPAC Name |
methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAXMHFWUBJUEN-GYFLQMTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.